molecular formula C6H6FNO2 B13041587 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13041587
M. Wt: 143.12 g/mol
InChI Key: DWMUMHHIWKDMHF-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride. The reaction conditions must be carefully controlled to prevent polymerization and ensure regioselectivity .

Industrial Production Methods

Industrial production methods for fluorinated pyrroles often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination enhances its stability, reactivity, and potential for various applications compared to non-fluorinated or differently substituted pyrroles.

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6FNO2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,1H3,(H,9,10)

InChI Key

DWMUMHHIWKDMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)F

Origin of Product

United States

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